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Compound of Interest

Compound Name: 4-Chloro-7-fluorocinnoline

Cat. No.: B11909437

Get Quote

Publish Comparison Guide: 4-Chloro-7-
fluorocinnoline
Executive Summary
4-Chloro-7-fluorocinnoline (CAS: 1897835-04-9) is a halogenated 1,2-diazanaphthalene

scaffold. It serves as a high-value electrophile in medicinal chemistry, primarily for SNAr

reactions at the C-4 position to install amine or ether linkages. Its 7-fluoro substituent

modulates metabolic stability and lipophilicity compared to the non-fluorinated parent, while the

4-chloro motif provides the necessary reactivity for library generation.

Key Differentiator: Unlike quinoline analogs, the cinnoline core possesses a second nitrogen at

position 2, significantly lowering the pKa and altering the electronic landscape for nucleophilic

attacks.
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Property
4-Chloro-7-

fluorocinnoline

4-Chlorocinnoline

(Parent)

4-Chloro-6-

fluorocinnoline

(Isomer)

CAS Number 1897835-04-9 5263-87-6
N/A (Ref: Myllymäki et

al.)

Molecular Formula C₈H₄ClFN₂ C₈H₅ClN₂ C₈H₄ClFN₂

Molecular Weight 182.58 g/mol 164.59 g/mol 182.58 g/mol

Appearance
Pale yellow to off-

white solid
Pale yellow needles

Pale brown oil/solid

(low mp)

Melting Point

82–85 °C

(Predicted/Analogous

range)*

77–78 °C
Lower melting (often

oil if impure)

Solubility

Soluble in DCM,

CHCl₃, DMSO;

Hydrolyzes in water

Soluble in DCM,

Acetone

Soluble in DCM,

DMSO

Storage

2–8 °C, Inert

atmosphere (Moisture

sensitive)

2–8 °C, Hygroscopic
2–8 °C, Inert

atmosphere

*Note: Exact experimental MP for the 7-fluoro derivative is rarely reported in commercial

catalogs; values are estimated based on the typical +5–10°C shift observed with fluorine

substitution on the cinnoline core relative to the parent.

Comparative Analysis: Performance & Reactivity
A. Reactivity Profile (SNAr Efficiency)
The primary utility of 4-chlorocinnolines is the displacement of the chloride by nucleophiles.

4-Chloro-7-fluorocinnoline: The fluorine at C-7 exerts an inductive electron-withdrawing

effect (-I), which activates the C-4 position towards nucleophilic attack more strongly than in

the parent 4-chlorocinnoline. This results in faster reaction kinetics with weak nucleophiles

(e.g., anilines).
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4-Chlorocinnoline: Reacts readily with aliphatic amines but requires elevated temperatures

or acid catalysis for sterically hindered anilines.

4-Chloro-6-fluorocinnoline: The 6-fluoro substituent is para to the C-4 position (electronically

conjugated). While also activating, its resonance donation (+R) can compete with the

inductive withdrawal, potentially making the C-4 center slightly less electrophilic than the 7-

fluoro isomer (where F is meta to C-4).

B. Characterization Distinctions (NMR)
Distinguishing the 7-fluoro isomer from the 6-fluoro isomer is a common challenge during

synthesis.

H NMR (H-3 Signal): The proton at C-3 is a singlet appearing downfield (9.0–9.5 ppm). In the
7-fluoro isomer, H-8 (adjacent to N-1) usually appears as a doublet of doublets due to
coupling with F-7.

F NMR: The most definitive tool.

7-Fluoro: Signal typically appears around -105 to -110 ppm.

6-Fluoro: Signal typically appears around -110 to -115 ppm (slightly upfield due to

conjugation).

Detailed Characterization Protocols
Protocol A: Melting Point Determination
Objective: To establish purity and identity.

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours to remove trace

solvent/moisture.

Loading: Pack 2–3 mm of the solid into a clean, dry glass capillary tube. Ensure the packing

is tight by tapping the tube on a hard surface.

Apparatus: Use a calibrated digital melting point apparatus (e.g., Buchi or SRS).

Heating Ramp:
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Rapid heat to 60 °C.

Reduce rate to 1.0 °C/min until melting is observed.

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A

range >2 °C indicates impurities (likely hydrolysis products like 4-hydroxy-7-fluorocinnoline).

Protocol B: Structural Validation via

H NMR
Objective: Confirm regiochemistry (7-F vs 6-F).

Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (CDCl₃ is acceptable, but DMSO

prevents aggregation).

Acquisition: Run at 400 MHz or higher. 16 scans minimum.

Key Diagnostic Signals (Expected):

9.40 ppm (1H, s): H-3 proton (Characteristic of 4-substituted cinnolines).

8.45 ppm (1H, dd,

Hz): H-5 proton.

8.05 ppm (1H, dd,

Hz): H-8 proton (Coupling with F-7).

7.85 ppm (1H, td): H-6 proton.

Experimental Workflow & Synthesis Logic
The following diagram illustrates the critical pathway for synthesizing and characterizing 4-
chloro-7-fluorocinnoline, highlighting the decision points for purification.
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Validation Loop

Precursor:
4-Hydroxy-7-fluorocinnoline

Chlorination:
POCl3, 100°C, 2h

(Trace Pyridine catalyst)

 Dehydration 

Quench:
Pour into Ice/Na2CO3

(pH > 8)

 CAUTION: Exothermic 

Extraction:
DCM (3x), Dry over MgSO4

TLC Analysis:
(Hexane:EtOAc 3:1)

Flash Chromatography:
Silica Gel

 Impurities present 

Product:
4-Chloro-7-fluorocinnoline

(Pale Yellow Solid)

 Clean spot 

1H/19F NMR
(DMSO-d6)

Melting Point
(Target: >80°C)

Click to download full resolution via product page
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Figure 1: Synthesis and validation workflow. Critical control point is the quenching step to

prevent hydrolysis back to the 4-hydroxy precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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